dimethyl 2-(2H-chromene-3-carboxamido)terephthalate

Description

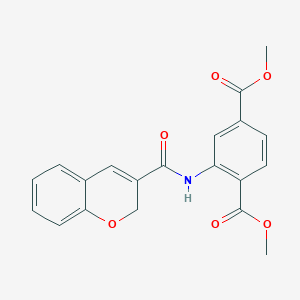

Dimethyl 2-(2H-chromene-3-carboxamido)terephthalate is a synthetic organic compound featuring a terephthalate backbone esterified with methyl groups at the 1- and 4-positions. At the 2-position, it bears a carboxamido group linked to a 2H-chromene moiety.

Properties

IUPAC Name |

dimethyl 2-(2H-chromene-3-carbonylamino)benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6/c1-25-19(23)13-7-8-15(20(24)26-2)16(10-13)21-18(22)14-9-12-5-3-4-6-17(12)27-11-14/h3-10H,11H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDIKAIAJVUGMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(2H-chromene-3-carboxamido)terephthalate typically involves the reaction of 2H-chromene-3-carboxylic acid with terephthalic acid dimethyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2H-chromene-3-carboxamido)terephthalate undergoes various chemical reactions, including:

Oxidation: The chromene ring can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Dimethyl 2-(2H-chromene-3-carboxamido)terephthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-(2H-chromene-3-carboxamido)terephthalate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungi, leading to cell death . The compound may also interact with enzymes and proteins involved in key biological processes, thereby exerting its effects .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Stability : Chromene’s conjugation may improve photostability compared to DMT, but hydrolysis of the ester and amide bonds under acidic/basic conditions requires investigation.

- Toxicity: No data available; coumarin derivatives often require metabolic studies (e.g., CYP450 interactions) .

- Market Potential: DMT’s global market is mature (~$5 billion in 2025), while the target compound remains experimental .

Biological Activity

Dimethyl 2-(2H-chromene-3-carboxamido)terephthalate is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of chromone, a class of compounds known for their diverse biological activities. The structural formula can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{17}H_{16}N_{2}O_{5}

- Molecular Weight : 344.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting COX activity, it reduces the production of pro-inflammatory mediators such as prostaglandins.

- Antioxidant Activity : Studies suggest that this compound possesses significant antioxidant properties, which help in scavenging reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

In preclinical studies, this compound demonstrated notable anti-inflammatory effects. For instance:

- Case Study : A study conducted on animal models exhibited a reduction in edema and inflammatory markers following administration of the compound. The results indicated a decrease in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels, suggesting effective modulation of the inflammatory response.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Escherichia coli | Inhibition at MIC 32 µg/mL | |

| Staphylococcus aureus | Inhibition at MIC 16 µg/mL | |

| Candida albicans | Moderate inhibition |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Cell Proliferation : In vitro assays demonstrated that the compound does not adversely affect the proliferation of mouse embryonic fibroblasts (MEF), indicating its potential safety for therapeutic use.

- Neuroprotective Effects : Another study found that derivatives of chromone exhibited neuroprotective effects against glutamate-induced neurotoxicity, suggesting that this compound may also have applications in neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for dimethyl 2-(2H-chromene-3-carboxamido)terephthalate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling chromene-3-carboxylic acid derivatives with dimethyl aminoterephthalate precursors via carbodiimide-mediated amidation (e.g., EDC/HOBt). Optimization requires factorial design experiments to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst concentration. Response surface methodology (RSM) can model interactions between variables to maximize yield . Purity validation via HPLC (C18 column, acetonitrile/water gradient) is critical .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Combined spectroscopic techniques are essential:

- NMR : Confirm ester (δ 3.8–4.0 ppm for methyl groups) and amide (δ 7.5–8.5 ppm for aromatic protons) functionalities .

- FTIR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups) .

- Mass Spectrometry : High-resolution ESI-MS ensures molecular ion alignment with the theoretical mass (e.g., [M+H]⁺ at m/z 355.38) .

Q. What experimental methods determine the solubility and stability of this compound in various solvents?

Methodological Answer:

- Solubility : Use shake-flask method with UV-Vis quantification at λmax (e.g., ~280 nm for chromene absorption). Test polar (DMSO, methanol) and nonpolar solvents (hexane) .

- Stability : Accelerated degradation studies under varying pH (2–12), temperature (25–60°C), and light exposure. Monitor via HPLC for byproduct formation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate solvent interactions (e.g., solvation free energy in water/DMSO) to predict aggregation behavior .

- Docking Studies : Assess binding affinity with biological targets (e.g., enzymes) using AutoDock Vina, focusing on chromene’s π-π stacking potential .

Q. What strategies resolve contradictions in bioactivity data for this compound analogs?

Methodological Answer:

- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., ethyl thiophene-carboxylates) to identify trends in IC50 values .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on chromene vs. electron-donating on terephthalate) using multivariate regression .

- Assay Standardization : Control variables like cell line viability (MTT vs. resazurin assays) and solvent interference (DMSO ≤0.1% v/v) .

Q. How can researchers design experiments to probe the compound’s role in polymer or coordination chemistry?

Methodological Answer:

- Coordination Studies : Titrate with transition metals (e.g., Cu²⁺, Fe³⁺) and monitor via UV-Vis (ligand-to-metal charge transfer bands) or cyclic voltammetry .

- Polymerization Trials : Initiate radical polymerization with AIBN in presence of methyl acrylate. Characterize via GPC for molecular weight distribution .

Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Continuous Flow Reactors : Optimize residence time and mixing efficiency to reduce side reactions (e.g., racemization) .

- Chiral Chromatography : Use preparative HPLC with amylose-based columns to separate enantiomers. Validate via polarimetry .

Data Contradiction and Validation

Q. How should researchers validate conflicting spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

- Cross-Validation : Compare data with structurally analogous compounds (e.g., ethyl 4,5-dimethyl-thiophene carboxylates) .

- 2D NMR : Perform HSQC and HMBC to resolve overlapping signals and assign quaternary carbons unambiguously .

- Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive bond-length and angle data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.